

Challenges with sodium fumarate solubility at different pH levels

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Compound of Interest

Compound Name: Sodium fumarate

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Technical Support Center: Sodium Fumarate Solubility

Welcome to the technical support center for **sodium fumarate**. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address common challenges related to the pH-dependent solubility of **sodium fumarate** and its parent compound, fumaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of fumaric acid and its sodium salts?

Fumaric acid is a dicarboxylic acid with two distinct acid dissociation constants (pKa). Its solubility in water is highly dependent on the pH of the solution, which dictates whether it exists as the free acid, a monosodium salt, or a disodium salt. The salt forms are significantly more water-soluble than the acid form.^{[1][2][3]}

Q2: Why is the solubility of fumarate so dependent on pH?

The pH-dependent solubility is a direct result of the two pKa values of fumaric acid.^{[4][5]}

- Below pKa1 (~3.03): The compound primarily exists as fumaric acid (H₂A), which is poorly soluble in water (approx. 6.3 g/L at 25°C).^{[1][4]}

- Between pKa1 (~3.03) and pKa2 (~4.44): The compound is a mixture of fumaric acid and its more soluble conjugate base, the monovalent fumarate ion (HA^-).
- Above pKa2 (~4.44): The compound exists predominantly as the highly soluble divalent fumarate ion (A^{2-}), which forms **disodium fumarate** in the presence of sodium ions.[1][2][3]

Therefore, attempting to dissolve fumaric acid or its salts at a low pH will result in the formation of the poorly soluble fumaric acid, causing it to precipitate out of solution.

Q3: How do I dissolve fumaric acid in an aqueous solution for an experiment?

Fumaric acid itself has low water solubility. To dissolve it, you must convert it to its more soluble salt form. This is achieved by adding a base, such as sodium hydroxide (NaOH), to the suspension.[6] The NaOH will deprotonate the carboxylic acid groups, forming the highly soluble **sodium fumarate** salt in situ. Careful monitoring of the pH is critical during this process.[6]

Q4: What is the difference in solubility between the various fumarate forms?

There is a substantial difference in aqueous solubility among fumaric acid and its sodium salts due to differences in polarity and dissociation.[2][3][7] **Disodium fumarate** is orders of magnitude more soluble than fumaric acid.

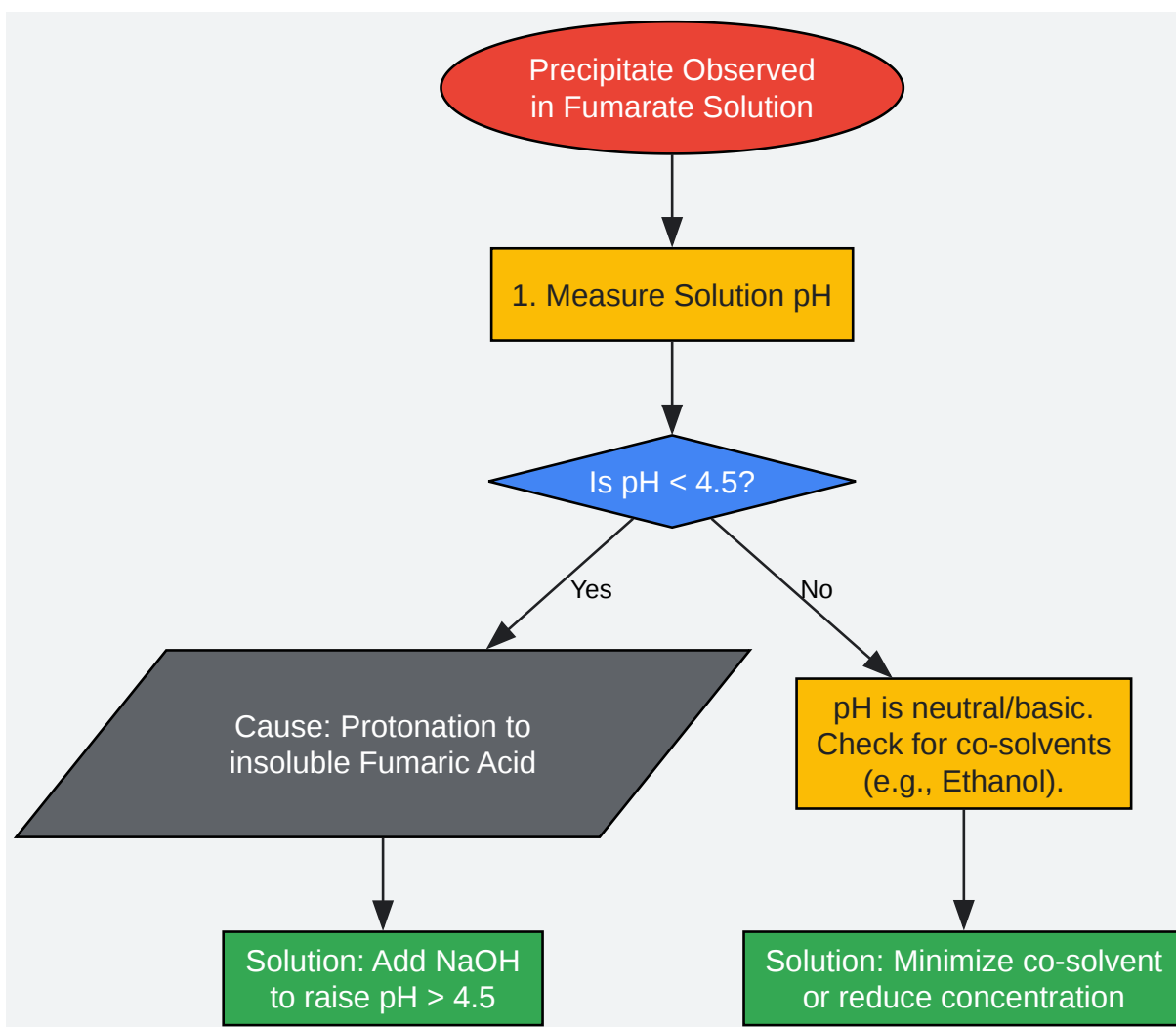
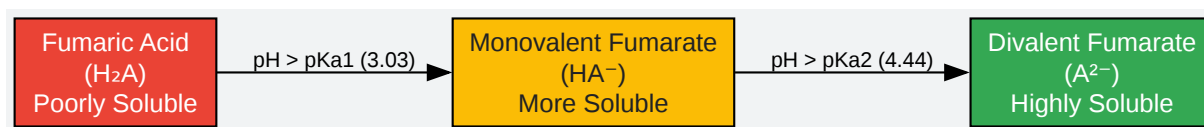
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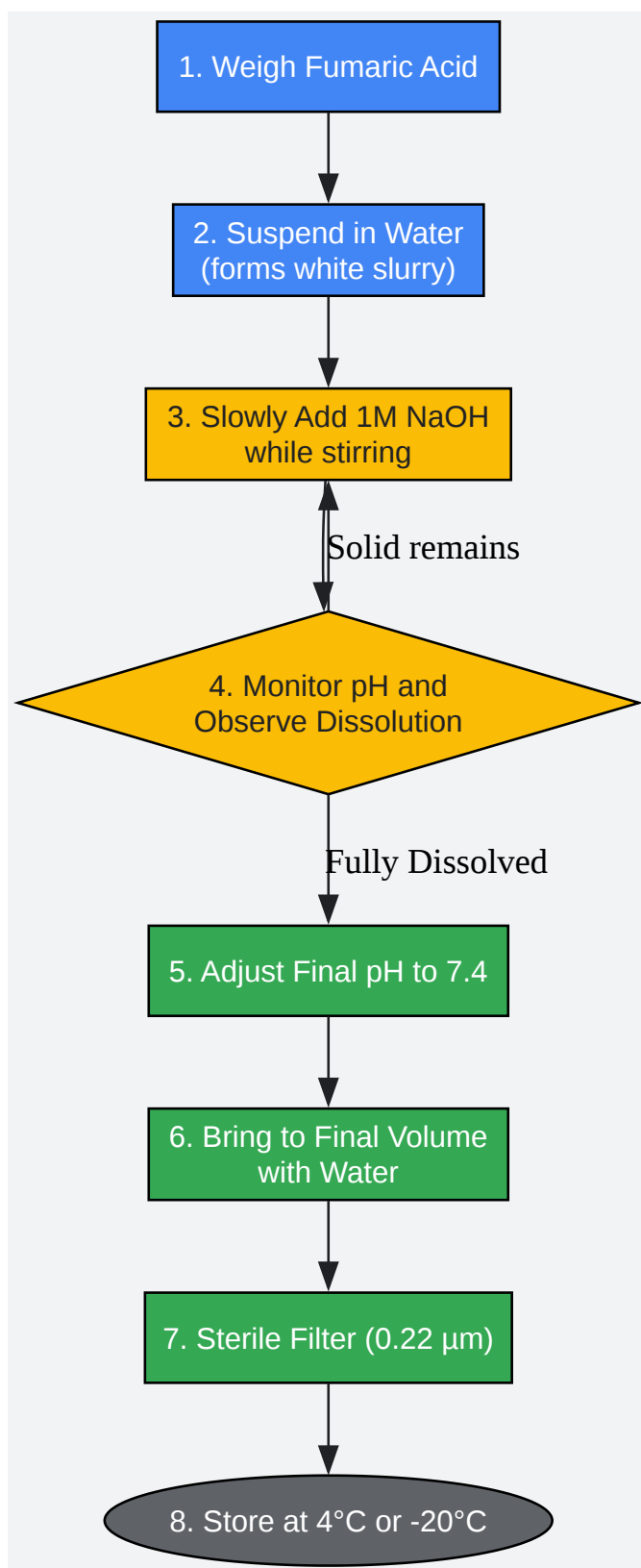
Table 1: Physicochemical Properties of Fumaric Acid and its Sodium Salts

Compound Name	Common Form	pKa1	pKa2	Aqueous Solubility (at 25°C)
Fumaric Acid	$\text{H}_2\text{C}_4\text{H}_2\text{O}_4$	~3.03[4][5]	~4.44[4][5]	6.3 g/L[1][4]
Monosodium Fumarate	$\text{NaHC}_4\text{H}_2\text{O}_4$	-	-	Soluble in water[8]
Disodium Fumarate	$\text{Na}_2\text{C}_4\text{H}_2\text{O}_4$	-	-	~228 g/L[9]

Visual Guide to Fumarate Speciation

The following diagram illustrates the relationship between pH and the dominant chemical form of fumarate in solution.





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